molecular formula C10H16F3N3O B11750344 (3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11750344
M. Wt: 251.25 g/mol
InChI Key: JZYUQNFCVUAMOC-UHFFFAOYSA-N
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Description

(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methoxypropyl group, a trifluoroethyl group, and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group and the methoxypropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like high-pressure reactors and automated synthesis systems can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
  • (3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
  • (3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16F3N3O

Molecular Weight

251.25 g/mol

IUPAC Name

3-methoxy-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C10H16F3N3O/c1-17-4-2-3-14-5-9-6-15-16(7-9)8-10(11,12)13/h6-7,14H,2-5,8H2,1H3

InChI Key

JZYUQNFCVUAMOC-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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